N-Methyl-N-octadecylaniline
Overview
Description
N-Methyl-N-octadecylaniline is an organic compound with the molecular formula C25H45N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a methyl group and an octadecyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-N-octadecylaniline can be synthesized through the alkylation of N-methylaniline with octadecyl halides. One common method involves the reaction of N-methylaniline with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-octadecylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quaternary ammonium compounds using oxidizing agents like water radical cations.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quaternary ammonium compounds.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
N-Methyl-N-octadecylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of surfactants and other organic compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of specialty chemicals, including lubricants and emulsifiers.
Mechanism of Action
The mechanism of action of N-Methyl-N-octadecylaniline involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with cell membranes, altering their permeability and fluidity.
Pathways Involved: It may disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
- N-Methyl-N-octylamine
- N-Methyl-N-dodecylaniline
- N-Methyl-N-hexadecylaniline
Comparison: N-Methyl-N-octadecylaniline is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This makes it more effective in applications requiring surfactant-like behavior compared to shorter-chain analogs .
Properties
IUPAC Name |
N-methyl-N-octadecylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-26(2)25-22-19-18-20-23-25/h18-20,22-23H,3-17,21,24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURXVYKTTZVULC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541837 | |
Record name | N-Methyl-N-octadecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-70-0 | |
Record name | N-Methyl-N-octadecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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